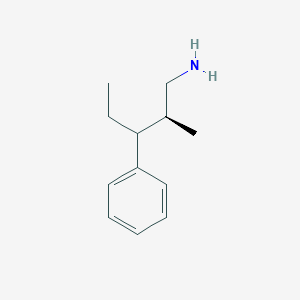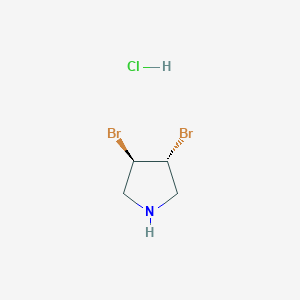
(2S)-2-Methyl-3-phenylpentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Methyl-3-phenylpentan-1-amine, also known as 2-Methylamphetamine or Methamphetamine, is a synthetic drug that belongs to the family of amphetamines. It is a potent central nervous system stimulant that is used for various purposes, including medical, recreational, and performance-enhancing. The drug is classified as a Schedule II drug under the Controlled Substances Act due to its high potential for abuse and addiction.
Wirkmechanismus
(2S)-2-Methyl-3-phenylpentan-1-amine acts as a potent central nervous system stimulant by increasing the release of dopamine and norepinephrine in the brain. The drug also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. The increased levels of dopamine and norepinephrine lead to a feeling of euphoria, increased energy, and alertness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-Methyl-3-phenylpentan-1-amine are numerous and include increased heart rate, blood pressure, and body temperature. The drug also causes vasoconstriction, leading to a decrease in blood flow to various organs. Chronic use of the drug can lead to neurotoxicity, which can result in cognitive impairment, memory loss, and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2-Methyl-3-phenylpentan-1-amine is widely used in laboratory experiments to study the effects of central nervous system stimulants on the brain and body. The drug is relatively easy to synthesize, and its effects on the brain and body are well understood. However, the use of the drug in laboratory experiments is limited due to its potential for abuse and addiction.
Zukünftige Richtungen
Future research on (2S)-2-Methyl-3-phenylpentan-1-amine should focus on developing new and safer drugs that have similar therapeutic effects without the potential for abuse and addiction. The development of new drugs should also focus on minimizing the adverse effects of the drug on the brain and body. Additionally, research should focus on developing new methods for the synthesis of the drug that are more efficient and cost-effective.
Synthesemethoden
The synthesis of (2S)-2-Methyl-3-phenylpentan-1-amine involves the reduction of ephedrine or pseudoephedrine using red phosphorus and iodine. The reaction is carried out in a solvent such as water or alcohol, and the resulting product is purified using various methods. The synthesis of (2S)-2-Methyl-3-phenylpentan-1-amine is relatively simple, and the raw materials are readily available.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Methyl-3-phenylpentan-1-amine has been extensively studied for its medical applications, including the treatment of attention deficit hyperactivity disorder (ADHD), obesity, and narcolepsy. The drug is also used as a performance-enhancing agent in sports and is a popular recreational drug. Scientific research has focused on understanding the mechanism of action of the drug and its effects on the brain and body.
Eigenschaften
IUPAC Name |
(2S)-2-methyl-3-phenylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-12(10(2)9-13)11-7-5-4-6-8-11/h4-8,10,12H,3,9,13H2,1-2H3/t10-,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIGFYWEYRAFDB-RWANSRKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)[C@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methyl-3-phenylpentan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-cyclohexyl-1,7-dimethyl-3-(3-oxobutan-2-yl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2972191.png)
![6-methyl-N-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2972192.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2972193.png)
![N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2972197.png)
![benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2972200.png)
![1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2972201.png)
![N-[(4-chlorophenyl)methoxy]-N-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide](/img/structure/B2972203.png)

![methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2972208.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2972210.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2972211.png)
![3-Benzyl-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2972214.png)